molecular formula C14H13N3O3 B564214 2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide CAS No. 102915-34-4

2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide

Katalognummer: B564214
CAS-Nummer: 102915-34-4
Molekulargewicht: 271.276
InChI-Schlüssel: XZAAOPHJAPRDKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amine group, a benzamide moiety, and a dihydroxyphenyl group, which contribute to its diverse reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide typically involves the condensation of 2-amino-benzamide with 2,4-dihydroxybenzaldehyde. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. For instance, the use of Lewis acidic ionic liquids immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient method for the synthesis of benzamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit histone deacetylase (HDAC) and Bcr-Abl kinase, leading to antiproliferative effects in cancer cells . The compound’s ability to modulate these targets is attributed to its unique chemical structure, which allows it to bind effectively to the active sites of these enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-aminobenzamide: A simpler analog with similar amine and benzamide functionalities.

    2,4-dihydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    N-(2-hydroxyphenyl)benzamide: Another related compound with hydroxyl and benzamide groups.

Uniqueness

2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide stands out due to its combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit multiple targets, such as HDAC and Bcr-Abl kinase, makes it a valuable compound in drug discovery and development .

Eigenschaften

CAS-Nummer

102915-34-4

Molekularformel

C14H13N3O3

Molekulargewicht

271.276

IUPAC-Name

2-amino-N/'-[(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

InChI

InChI=1S/C14H13N3O3/c15-12-4-2-1-3-11(12)14(20)17-16-8-9-5-6-10(18)7-13(9)19/h1-8,16,19H,15H2,(H,17,20)

InChI-Schlüssel

XZAAOPHJAPRDKI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC=C2C=CC(=O)C=C2O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.